Cas no 17327-80-9 (N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine)

N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine structure
17327-80-9 structure
Product Name:N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine
Numero CAS:17327-80-9
MF:C18H25N3
MW:283.411204099655
CID:145128
PubChem ID:28479
Update Time:2025-04-19

N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Ethanediamine,N1-(phenylmethyl)-N2-[2-[(phenylmethyl)amino]ethyl]-
    • N'-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine
    • 1,7-dibenzyl-1,4,7-triazaheptane
    • 1,7-Dibenzyldiethylenetriamine
    • 1,9-Diphenyl-2,5,8-triazanonane
    • AC1L1FF7
    • BRN 2812254
    • -dibenzyldiethylenetriamine
    • DIETHYLENETRIAMINE, 1,7-DIBENZYL-
    • N**(1)-benzyl-N**(2)-[(2-benzylamino)ethyl]ethane-1,2-diamine
    • N,n&quot
    • N,N''-(benzyl)diethylenetriamine
    • N,N''-di(benzyl)diethylenetriamine
    • N,n''-dibenzyldiethylenetriamine
    • NSC141137
    • SureCN4922899
    • WLN: R1M2M2M1R
    • 2,2'-Iminobis(N-benzylethanamine)
    • N,N'-Dibenzyl[2,2'-iminobis(ethanamine)]
    • 1,1'-[Iminobis(ethyleneiminomethylene)]bisbenzene
    • N1-(2-AMinoethyl)-N1,N2-dibenzylethane-1,2-diaMine
    • N-BENZYL-N'-(2-BENZYLAMINO-ETHYL)-ETHANE-1,2-DIAMINE
    • N-Mbenzyl-N'-(2-benzylamino-ethyl)-ethane-1,2-diamine
    • N-BENZYL-N/'-(2-BENZYLAMINO-ETHYL)-ETHANE-1,2-DIAMINE
    • RLAQWTCINCQFON-UHFFFAOYSA-N
    • 1,2-Ethanediamine, N1-(phenylmethyl)-N2-[2-[(phenylmethyl)amino]ethyl]-
    • Diethylenetriamine,7-dibenzyl-
    • SCHEMBL4922899
    • AKOS015962828
    • N-benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine
    • N1-(Phenylmethyl)-N2-[2-[(phenylmethyl)amino]ethyl]-1,2-ethanediamine
    • NSC-141137
    • NSC 141137
    • V538BY7VG2
    • N1-benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine
    • 17327-80-9
    • DTXSID80169568
    • N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine
    • Inchi: 1S/C18H25N3/c1-3-7-17(8-4-1)15-20-13-11-19-12-14-21-16-18-9-5-2-6-10-18/h1-10,19-21H,11-16H2
    • Chiave InChI: RLAQWTCINCQFON-UHFFFAOYSA-N
    • Sorrisi: N(CCNCC1C=CC=CC=1)CCNCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 283.20505
  • Massa monoisotopica: 283.204848
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 10
  • Complessità: 209
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 36.1
  • XLogP3: 1.9

Proprietà sperimentali

  • Densità: 1.028
  • Punto di ebollizione: 436.1°Cat760mmHg
  • Punto di infiammabilità: 230.7°C
  • Indice di rifrazione: 1.564
  • PSA: 36.09
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd